molecular formula C9H7BFNO2 B1400909 (8-Fluoroquinolin-3-yl)boronic acid CAS No. 1207750-07-9

(8-Fluoroquinolin-3-yl)boronic acid

Cat. No.: B1400909
CAS No.: 1207750-07-9
M. Wt: 190.97 g/mol
InChI Key: HWUTVRYZDFZBJZ-UHFFFAOYSA-N
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Description

“(8-Fluoroquinolin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1207750-07-9 . It has a molecular weight of 190.97 and its linear formula is C9H7BFNO2 . It is a solid substance and is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, and 1 Pyridine .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Luminescent Material Applications

(8-Fluoroquinolin-3-yl)boronic acid and its derivatives have been utilized in the development of luminescent materials. A study highlighted the synthesis of a luminescent complex formed by reacting 1,2-phenylenediboronic acid with 8-hydroxyquinoline, showing potential applications in luminescent devices. The complex was found to emit brightly with emission maxima around 500-525 nm and exhibited electroluminescent properties, making it suitable for OLED production (Jarzembska et al., 2017).

Sensing Applications

Moreover, derivatives of This compound have been designed for selective sensing purposes. A derivative was developed for the selective sensing of Hg2+ ions among other metal ions, showing pronounced Hg2+-selective on-off-type fluoroionophoric properties and a significant fluorescence quenching upon interaction with Hg2+ ions. This derivative also exhibited a chromogenic behavior, changing color in the presence of Hg2+ ions, detectable with the naked eye (Moon et al., 2004).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, (8-Fluoroquinolin-3-yl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The boronic acid moiety might contribute to new mechanisms of action against bacteria or enhance the target specificity of the molecule.

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, ranges from 0.0 to 1.19 , suggesting it may have variable distribution characteristics. More detailed pharmacokinetic studies would be needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

Its role in sm cross-coupling reactions suggests it contributes to the formation of carbon–carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . This suggests that temperature and atmospheric conditions can affect its stability. Furthermore, its participation in SM cross-coupling reactions indicates that the presence of other reactants and a metal catalyst (such as palladium) are necessary for its action .

Biochemical Analysis

Biochemical Properties

(8-Fluoroquinolin-3-yl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity and has potential therapeutic applications in treating diseases related to protease dysregulation . Additionally, this compound can interact with other biomolecules, such as nucleic acids and carbohydrates, through hydrogen bonding and hydrophobic interactions, further highlighting its versatility in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins and subsequent changes in downstream signaling pathways. This modulation can affect cell proliferation, differentiation, and apoptosis, making this compound a valuable tool in studying cellular processes and developing therapeutic strategies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as serine proteases and kinases, through covalent and non-covalent interactions. This binding can inhibit enzyme activity by blocking substrate access or inducing conformational changes in the enzyme structure. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and immunosuppression. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key metabolic pathways involves its conversion to (8-Fluoroquinolin-3-yl)boronate esters, which can further participate in biochemical reactions. Additionally, this compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its effects. The localization and accumulation of this compound can be influenced by factors such as its chemical properties, binding affinity to transporters, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and epigenetic regulators to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and cellular metabolism .

Properties

IUPAC Name

(8-fluoroquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUTVRYZDFZBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=CC=C2)F)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207750-07-9
Record name (8-fluoroquinolin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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